![molecular formula C48H38N8 B8112657 Emeraldine](/img/structure/B8112657.png)
Emeraldine
Overview
Description
Emeraldine is a useful research compound. Its molecular formula is C48H38N8 and its molecular weight is 726.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Conductivity Transformation
Emeraldine, in its base form, can transform from an insulator to a metal when treated with acidic solutions like HCl, forming this compound hydrochloride. This change involves a novel type of doping where the number of electrons associated with the polymer remains constant during the protonic acid doping process. This compound hydrochloride exhibits properties of a delocalized poly(semiquinone radical cation) and has a finite density of states at the Fermi energy, indicating its metallic nature (MacDiarmid et al., 1987).
Structural Transition Analysis
The base-acid transition of this compound has been investigated using in situ FTIR spectroscopy. The physical properties of this compound can be considerably altered by varying the pH of the medium. For instance, its base form is an insulator, but it becomes highly conducting upon acid treatment due to proton doping. The process starts at pH 6, with the structural changes in the polymer film being observable during this transition (Zhao, 1996).
Corrosion Protection in Metals
This compound base polyaniline has been employed as a corrosion-protecting undercoat for steel and iron. Studies using X-ray photoelectron spectroscopy revealed that this material offers significant corrosion protection. The mechanism for this protection is anodic, meaning the polyaniline film withdraws charge from the metal, thereby passivating its surface against corrosion (Fahlman et al., 1997).
Optical Studies
The this compound salt has been extensively studied for its optical properties. Through Raman and time-resolved fluorescence spectroscopy, insights into the doping effects and conformational modifications of this compound salt have been obtained. These studies are crucial for understanding the material's conductive properties and its response to different stimuli (Cochet et al., 2001).
properties
IUPAC Name |
4-N-[4-[4-[4-[[4-[4-[(4-phenyliminocyclohexa-2,5-dien-1-ylidene)amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]anilino]phenyl]benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H38N8/c49-34-6-8-36(9-7-34)51-38-14-16-40(17-15-38)53-42-22-24-44(25-23-42)55-46-30-32-48(33-31-46)56-47-28-26-45(27-29-47)54-43-20-18-41(19-21-43)52-39-12-10-37(11-13-39)50-35-4-2-1-3-5-35/h1-33,51,53,55H,49H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOHYACRFJAUIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2C=CC(=NC3=CC=C(C=C3)N=C4C=CC(=NC5=CC=C(C=C5)NC6=CC=C(C=C6)NC7=CC=C(C=C7)NC8=CC=C(C=C8)N)C=C4)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H38N8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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